![molecular formula C8H14N4O5 B2921060 N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1094684-86-2](/img/structure/B2921060.png)

N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

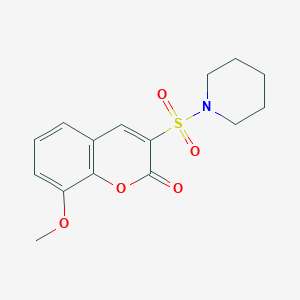

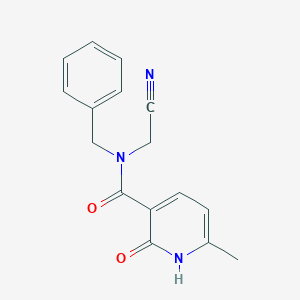

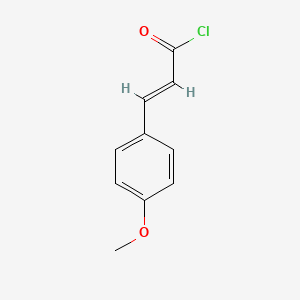

“N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C8H14N4O5 . It is also known by its non-preferred name "N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azido group (-N3), hydroxyl groups (-OH), a hydroxymethyl group (-CH2OH), and an acetamide group (CH3CONH2) attached to an oxane ring . The exact spatial arrangement of these groups can have a significant impact on the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.22100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The azido group in the compound is a versatile functional group that can participate in various cycloaddition reactions to form heterocycles . These heterocycles are crucial in the development of pharmaceuticals and agrochemicals. For instance, the azido group can undergo [3+2] cycloaddition reactions to form five-membered heterocycles like pyrroles, which are significant in medicinal chemistry.

Click Chemistry Applications

This compound can be used in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition, to synthesize 1,2,3-triazoles . These triazoles are known for their stability and find applications in drug discovery, bioconjugation, and material science.

Formation of Glycosidic Bonds

Due to its sugar-like structure, this compound can be employed in the formation of glycosidic bonds, which are essential in the synthesis of oligosaccharides and glycoconjugates . These molecules play a significant role in biological processes and can be used for vaccine development.

Drug Design and Development

The presence of multiple hydroxyl groups allows for the modification of the compound to create derivatives with potential biological activity . These derivatives can be screened for various pharmacological properties, such as antibacterial, antiviral, and antitumor activities.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, facilitating the construction of complex molecules . Its reactivity can be harnessed to introduce azide functionality into target molecules, which can then be further transformed into amines or other functional groups.

Material Science

In material science, the compound’s azido group can be used to cross-link polymers or create polymer networks . This is particularly useful in the development of novel materials with specific mechanical properties or responsiveness to external stimuli.

Propiedades

IUPAC Name |

N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCDCDASZJFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920977.png)

![6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2920979.png)

![2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2920988.png)

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)